molecular formula C12H20O2 B13667291 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one

8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one

Cat. No.: B13667291
M. Wt: 196.29 g/mol
InChI Key: NOFMTYXYNCMKSJ-UHFFFAOYSA-N
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Description

8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one is a chemical compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . This compound belongs to the spiroketone family, characterized by a spiro-connected cyclic structure. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a catalyst. For instance, the reaction of 1,1-dimethylcyclohexane with an appropriate oxidizing agent can yield the desired spiroketone structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the spiroketone to its corresponding alcohol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the functional groups involved but often include the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of the spiroketone, such as alcohols, oxides, and substituted spiro compounds .

Scientific Research Applications

8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with enzymes and receptors, potentially modulating their activity. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one is unique due to its specific spiro structure and the presence of dimethyl groups, which confer distinct chemical and physical properties. These unique features make it valuable for various applications and distinguish it from other similar compounds .

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

10,10-dimethyl-1-oxaspiro[5.5]undecan-4-one

InChI

InChI=1S/C12H20O2/c1-11(2)5-3-6-12(9-11)8-10(13)4-7-14-12/h3-9H2,1-2H3

InChI Key

NOFMTYXYNCMKSJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1)CC(=O)CCO2)C

Origin of Product

United States

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